4,5,6,7-Tetrahydro-1H-pyrazolo[3,4-c]pyridine dihydrochloride - 871726-74-8

4,5,6,7-Tetrahydro-1H-pyrazolo[3,4-c]pyridine dihydrochloride

Catalog Number: EVT-1678154
CAS Number: 871726-74-8
Molecular Formula: C6H11Cl2N3
Molecular Weight: 196.07 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Condensation Reactions: A common approach involves the condensation of suitably substituted pyrazole derivatives with various cyclic or acyclic carbonyl compounds. For instance, the reaction of 5-amino-3-methyl-1-phenylpyrazole with ethyl 2-cyano-3-(4-fluorophenyl)-1-acrylate in glycol under microwave irradiation yielded the corresponding 4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile derivative.

  • Cyclization Reactions: Another prominent strategy involves the cyclization of appropriately functionalized pyridine derivatives. Cyclization of the carboxamido linker to the novel bicyclic tetrahydropyrazolopyridinone scaffold retained potent factor Xa binding activity. For example, reacting a 4-hydrazinopyridine derivative with an α,β-unsaturated carbonyl compound can lead to the formation of the desired pyrazolo[3,4-c]pyridine system.

Applications
  • Anticoagulants: Apixaban (Eliquis) is a prominent example of a 4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine derivative that acts as a highly potent, selective, and orally bioavailable inhibitor of blood coagulation factor Xa . This inhibition disrupts the coagulation cascade and prevents the formation of blood clots. Apixaban is used for the prevention and treatment of venous thromboembolic events.

  • Anti-inflammatory Agents: Derivatives of 4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine have been investigated for their potential as anti-inflammatory agents. Specifically, these compounds have shown inhibitory activity against human eosinophil phosphodiesterase, a key enzyme involved in inflammatory responses. Inhibition of this enzyme can lead to the suppression of inflammatory mediators and alleviate symptoms associated with inflammatory conditions.

  • Antiproliferative Agents: Studies have demonstrated the antiproliferative activity of 4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine derivatives against various cancer cell lines, including lung, cervical, breast, and prostate cancer cells . This activity stems from their ability to inhibit key kinases involved in cell cycle regulation and proliferation, such as Aurora-A, Aurora-B, CDK5/P25, and mTOR kinases.

  • Antimicrobial Agents: Some 4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine derivatives have exhibited antimicrobial activity against various bacterial and fungal strains. These compounds have been synthesized and evaluated for their potential as antimicrobial agents, particularly against pathogens like Staphylococcus aureus and Candida albicans.

Razaxaban (Compound 4)

Compound Description: Razaxaban is an earlier Factor Xa inhibitor that served as a starting point for the development of Apixaban. []

Relevance: While the specific structure of Razaxaban (Compound 4) isn't provided, the paper discussing Apixaban identifies it as the predecessor molecule. The modifications leading to Apixaban focused on the carboxamido linker, implying that both share the core structure of 4,5,6,7-Tetrahydro-1H-pyrazolo[3,4-c]pyridine dihydrochloride, but differ in their linker and potentially other substituents. []

Apixaban (Compound 40)

Compound Description: Apixaban, chemically named 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide, is a highly potent, selective, efficacious, and orally bioavailable inhibitor of blood coagulation factor Xa. It is used as an anticoagulant drug. []

Relevance: Apixaban is a direct derivative of the core structure 4,5,6,7-Tetrahydro-1H-pyrazolo[3,4-c]pyridine dihydrochloride. It features a 4-methoxyphenyl group at position 1, a 4-(2-oxopiperidin-1-yl)phenyl group at position 6, and a carboxamide group at position 3. These specific substitutions contribute to Apixaban's improved pharmacological profile compared to its predecessor, Razaxaban. []

3-Ethyl-1-(4-fluorophenyl)-6-phenyl-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine (Compound 11)

Compound Description: This compound was identified as a novel human eosinophil phosphodiesterase (PDE4) inhibitor through high-throughput screening. []

Relevance: This compound shares the core 4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine structure with 4,5,6,7-Tetrahydro-1H-pyrazolo[3,4-c]pyridine dihydrochloride. The key difference lies in the substitution pattern. Compound 11 has an ethyl group at position 3, a 4-fluorophenyl group at position 1, and a phenyl group at position 6. These substitutions provide valuable insights into the structure-activity relationship of this scaffold for PDE4 inhibition. []

CP-220,629 (Compound 22)

Compound Description: This compound is a potent human eosinophil PDE4 inhibitor derived from structural modifications of Compound 11. It showed efficacy in a guinea pig model of airway obstruction and reduced inflammatory responses in monkeys. []

Relevance: While the exact structure of CP-220,629 isn't detailed, it's described as an analog of Compound 11, making it structurally similar to 4,5,6,7-Tetrahydro-1H-pyrazolo[3,4-c]pyridine dihydrochloride. This connection highlights the potential of this scaffold for developing anti-inflammatory agents. []

Tofimilast (Compound 19)

Compound Description: Tofimilast is a potent, non-ionizable PDE4 inhibitor designed as part of the 5,6-dihydro-(9H)-pyrazolo[3,4-c]-1,2,4-triazolo[4,3-alpha]pyridine series. Despite its potency, it exhibited low oral bioavailability. []

Relevance: Tofimilast, although belonging to a different chemical series (5,6-dihydro-(9H)-pyrazolo[3,4-c]-1,2,4-triazolo[4,3-alpha]pyridines), is structurally related to 4,5,6,7-Tetrahydro-1H-pyrazolo[3,4-c]pyridine dihydrochloride. The researchers aimed to improve upon a 7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine series, a structural feature shared with the target compound, by incorporating a triazolo ring. [] The presence of a 2-thienyl group at the 3-position differentiates Tofimilast. This highlights the exploration of related scaffolds to optimize PDE4 inhibition. []

3-(Substituted)-4,5,6,7-tetrahydro-6-(substituted)-1H-pyrazolo[3,4-c]pyridine derivatives

Compound Description: This series of compounds was designed, synthesized, and evaluated for antiproliferative activity against various cancer cell lines. []

Relevance: This series directly stems from the core structure of 4,5,6,6-Tetrahydro-1H-pyrazolo[3,4-c]pyridine dihydrochloride, with variations in substitutions at positions 3 and 6. This structure-activity relationship study aimed to identify potent antiproliferative agents. []

3-(Substituted)-5,6-dihydro-6-(substituted)-1H-pyrazolo[3,4-c]pyridin-7(4H)-one derivatives

Compound Description: This class of compounds, synthesized alongside the 3-(substituted)-4,5,6,7-tetrahydro-6-(substituted)-1H-pyrazolo[3,4-c]pyridine series, was also investigated for antiproliferative activity against cancer cell lines. [, ]

Relevance: This series represents a closely related structural variation of 4,5,6,7-Tetrahydro-1H-pyrazolo[3,4-c]pyridine dihydrochloride. The core structure is modified with a double bond between positions 5 and 6 and an oxo group at position 7. Substitutions at positions 3 and 6 were explored to understand their impact on antiproliferative activity. [, ]

6,6-dimethyl-7-nitroso-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine

Compound Description: Density functional theory (DFT) calculations were performed on this compound to elucidate its molecular structure, particularly regarding tautomerism and the conformation of the nitroso group. []

Relevance: While similar to 4,5,6,7-Tetrahydro-1H-pyrazolo[3,4-c]pyridine dihydrochloride, this compound differs in the pyrazole ring fusion site and the presence of two methyl groups at position 6 and a nitroso group at position 7. The study highlights the importance of understanding the structural features of related compounds. []

N(7)-alkoxybenzyl-substituted 4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-5-spiro-1'-cyclohexane-2',6'-diones

Compound Description: This series of four compounds, each with a different alkoxybenzyl substituent at the N(7) position, were investigated for their supramolecular structures. []

Relevance: This series highlights the impact of substitutions on the solid-state arrangement of molecules related to 4,5,6,7-Tetrahydro-1H-pyrazolo[3,4-c]pyridine dihydrochloride. These compounds share the tetrahydropyrazolopyridine core but feature a spiro-linked cyclohexane-2',6'-dione moiety at position 5 and variations in alkoxybenzyl groups at the N(7) position, showcasing the diverse structural modifications possible within this class of compounds. []

N(7)-benzyl-substituted 4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-5-spiro-1'-cyclohexane-2',6'-diones

Compound Description: Four compounds in this series, each existing as an ethanol hemisolvate, were studied to understand the effect of subtle structural variations on crystal structure. []

3-tert-Butyl-1-phenyl-7-(4-trifluoromethylbenzyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-5-spiro-1'-cyclohexane-2',6'-dione

Compound Description: This compound, containing a trifluoromethyl group on the benzyl substituent, was studied for its hydrogen bonding patterns. []

Relevance: This compound shares the same core structure and spiro-linked cyclohexane-2',6'-dione moiety as other series mentioned above, further emphasizing the structural diversity possible within compounds related to 4,5,6,7-Tetrahydro-1H-pyrazolo[3,4-c]pyridine dihydrochloride. The specific substitutions in this compound, particularly the trifluoromethyl group, provide insights into their effects on intermolecular interactions and crystal packing. []

3-tert-Butyl-7-(4-methoxybenzyl)-1-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-5-spiro-1'-cyclohexane-2',6'-dione

Compound Description: This compound, with a methoxy group on the benzyl substituent, was investigated alongside the trifluoromethyl-substituted analog for comparative analysis of hydrogen bonding interactions. []

Relevance: This compound, along with its trifluoromethyl analog, demonstrates the subtle yet significant impact of substituent changes on the supramolecular architecture of compounds related to 4,5,6,7-Tetrahydro-1H-pyrazolo[3,4-c]pyridine dihydrochloride. [] The differing hydrogen bonding patterns observed due to the presence of the methoxy group underscore the importance of even minor structural variations. []

7-Benzyl-3-tert-butyl-1-phenyl-4,5,6,7-tetrahydro-1H-spiro[pyrazolo[3,4-b]pyridine-5,2'-indan]-1',3'-dione

Compound Description: This compound, featuring a spiro-linked indan-1',3'-dione moiety, was studied for its hydrogen bonding interactions and bilayer formation in the solid state. []

Relevance: This compound highlights another structural variation of the tetrahydropyrazolopyridine core seen in 4,5,6,7-Tetrahydro-1H-pyrazolo[3,4-c]pyridine dihydrochloride. The presence of the spiro-linked indan-1',3'-dione instead of the cyclohexane-2',6'-dione, along with the benzyl and tert-butyl substituents, results in distinct intermolecular interactions and self-assembly properties. []

Indanyl-substituted 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridines

Compound Description: This group of compounds was designed and patented for its TASK-1 potassium channel modulating activity, indicating potential therapeutic use in atrial fibrillation and other arrhythmias. []

Relevance: These compounds share the tetrahydropyrazolopyridine core with 4,5,6,7-Tetrahydro-1H-pyrazolo[3,4-c]pyridine dihydrochloride, although with a different pyrazole ring fusion site. The presence of an indanyl substituent distinguishes this group and suggests its importance for TASK-1 potassium channel activity. []

4-(4-Fluorophenyl)-3-methyl-6-oxo-1-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile

Compound Description: This compound, synthesized using microwave irradiation, features a carbonitrile group at position 5 of the tetrahydropyrazolopyridine core. []

Relevance: This compound, although having a different pyrazole ring fusion compared to 4,5,6,7-Tetrahydro-1H-pyrazolo[3,4-c]pyridine dihydrochloride, provides insights into the structural diversity and synthetic accessibility of related compounds. The presence of a carbonitrile group at position 5 highlights an alternative substitution pattern within this scaffold. []

5-tert-Butyl 3-ethyl 1-isopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3,5-dicarboxylate

Compound Description: This compound, characterized by X-ray crystallography, features a dicarboxylate group at positions 3 and 5 of the tetrahydropyrazolopyridine core. []

Relevance: This compound demonstrates a different pyrazole ring fusion and a unique substitution pattern compared to 4,5,6,7-Tetrahydro-1H-pyrazolo[3,4-c]pyridine dihydrochloride. The presence of a tert-butyl and ethyl carboxylate at positions 5 and 3, respectively, along with an isopropyl group at position 1, showcases the structural diversity within this class of compounds. []

4-(4-Bromophenyl)-4,5,6,7-tetrahydro-3-methyl-6-oxo-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile ethanol solvate

Compound Description: This compound, characterized by X-ray crystallography, exists as an ethanol solvate and features a bromophenyl group at position 4 and a carbonitrile group at position 5. []

Relevance: Similar to other compounds in this list, this molecule demonstrates a different pyrazole ring fusion pattern compared to 4,5,6,7-Tetrahydro-1H-pyrazolo[3,4-c]pyridine dihydrochloride. The presence of a bromine atom on the phenyl ring at position 4, along with the carbonitrile group at position 5, provides further evidence for the diverse range of substitutions possible within this scaffold. []

3-Alkyl phosphate derivatives of 4,5,6,7-tetrahydro-1-D-ribityl-1H-pyrazolo[3,4-d]pyrimidinedione

Compound Description: This series of compounds was designed as inhibitors of lumazine synthase, an enzyme involved in riboflavin biosynthesis. []

Relevance: These compounds, while sharing the tetrahydropyrazolopyrimidine core, differ from 4,5,6,7-Tetrahydro-1H-pyrazolo[3,4-c]pyridine dihydrochloride in their pyrimidine ring and substitution pattern. The presence of a D-ribityl group at position 1 and various alkyl phosphate groups at position 3 highlight the exploration of this scaffold for enzyme inhibition. []

5-Benzyl-1,7-dimethyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-d]pyrimidine-4,6-dione

Compound Description: This pyrazolo[3,4-d]pyrimidine derivative, characterized by X-ray crystallography, forms dimers through weak intermolecular C-H...O hydrogen bonds. []

Relevance: Despite a different pyrimidine ring and substitution pattern compared to 4,5,6,7-Tetrahydro-1H-pyrazolo[3,4-c]pyridine dihydrochloride, this compound highlights the structural diversity and potential for intermolecular interactions in related heterocyclic systems. []

1-Benzyl-5,7-dimethyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-d]pyrimidine-4,6-dione

Compound Description: This isomer of the previous compound, also characterized by X-ray crystallography, exhibits C-H...pi interactions instead of dimerization. []

Relevance: This isomer, along with its counterpart, showcases the significant impact of substituent positioning on the intermolecular interactions and solid-state packing of compounds related to 4,5,6,7-Tetrahydro-1H-pyrazolo[3,4-c]pyridine dihydrochloride. []

7-Acetyl-3-acetonylsulfanyl-8-aryl-1,6-dimethyl-6-hydroxy-5,6,7,8-tetrahydroisoquinoline-4-carbonitriles (Series 3a-c)

Compound Description: This series of three isoquinoline derivatives was synthesized and evaluated for toxicological activity against aphids. []

Relevance: Although structurally distinct from 4,5,6,7-Tetrahydro-1H-pyrazolo[3,4-c]pyridine dihydrochloride, this series exemplifies the exploration of related heterocyclic systems for biological activity. These compounds feature a tetrahydroisoquinoline core with various substituents, including an acetonylsulfanyl group at position 3 and an aryl group at position 8, highlighting the structural diversity explored in the search for new insecticides. []

3-Acetonylsulfanyl-8-aryl-1,6-dimethyl-7,8-dihydroisoquinoline-4-carbonitriles (Series 4a-c)

Compound Description: This series of dihydroisoquinoline derivatives, closely related to the previous series, was also synthesized and screened for toxicological activity against aphids. []

Relevance: While these compounds differ from 4,5,6,7-Tetrahydro-1H-pyrazolo[3,4-c]pyridine dihydrochloride in their core structure, they demonstrate the exploration of related heterocyclic scaffolds for developing bioactive molecules. These dihydroisoquinoline derivatives highlight the importance of systematic structural modifications in medicinal chemistry. []

7-Acetyl-8-aryl-1,6-dimethyl-3-ethylsulfanyl-7,8-dihydroisoquinoline-4-carbonitriles (Series 6a,b)

Compound Description: This series, similar to the previous two, consists of dihydroisoquinoline derivatives synthesized and tested for their toxicological activity against aphids. []

Relevance: These dihydroisoquinoline derivatives, although structurally distinct from 4,5,6,7-Tetrahydro-1H-pyrazolo[3,4-c]pyridine dihydrochloride, further exemplify the exploration of related heterocyclic systems for potential insecticidal activity. The variations in substituents at positions 3 and 8 emphasize the importance of structure-activity relationship studies in this field. []

7-Ethylsulfanyl-4-phenyl-1-thiocarbamoyl-3,5,9a-trimethyl-3a,4,9,9a-tetrahydro-1H-pyrazolo[3,4-g]isoquinoline-8-carbonitrile (Compound 8)

Compound Description: This compound, synthesized from a pyrazoloisoquinoline precursor, was also evaluated for its insecticidal activity against aphids. []

Relevance: Although structurally more complex than 4,5,6,7-Tetrahydro-1H-pyrazolo[3,4-c]pyridine dihydrochloride, this compound showcases the exploration of related fused heterocyclic systems for biological activity. The presence of a pyrazoloisoquinoline core with multiple substituents, including an ethylsulfanyl group at position 7 and a thiocarbamoyl group at position 1, emphasizes the diversity of structures investigated in the search for new insecticides. []

7-Benzylsulfanyl-4-phenyl-1-thiocarbamoyl-3,5,9a-trimethyl-3a,4,9,9a-tetrahydro-1H-pyrazolo[3,4-g]isoquinoline-8-carbonitrile (Compound 9)

Compound Description: This compound, structurally similar to Compound 8 but with a benzylsulfanyl group at position 7, was also evaluated for its insecticidal activity against aphids. []

Relevance: This pyrazoloisoquinoline derivative, although structurally distinct from 4,5,6,7-Tetrahydro-1H-pyrazolo[3,4-c]pyridine dihydrochloride, highlights the exploration of related heterocyclic systems for biological activity. The presence of a benzylsulfanyl group instead of an ethylsulfanyl group at position 7 compared to Compound 8 emphasizes the importance of even minor structural variations in influencing biological activity. []

7-Ethylsulfanyl-1-(4-oxo-4,5-dihydrothiazol-2-yl)-4-phenyl-3,5,9a-trimethyl-3a,4,9,9a-tetrahydro-1H-pyrazolo[3,4-g]isoquinoline-8-carbonitrile (Compound 10)

Compound Description: This complex pyrazoloisoquinoline derivative, featuring a 4-oxo-4,5-dihydrothiazol-2-yl group at position 1, was synthesized and evaluated for its toxicological activity against aphids. []

Relevance: This compound, although structurally distinct from 4,5,6,7-Tetrahydro-1H-pyrazolo[3,4-c]pyridine dihydrochloride, emphasizes the exploration of related heterocyclic systems for biological activity, particularly in the context of insecticide development. [] The presence of a 4-oxo-4,5-dihydrothiazol-2-yl group at position 1, along with other substituents, showcases the diverse structural modifications explored in this field. []

5-Nitrofuran-tagged oxazolyl tetrahydropyrazolopyridines (THPPs)

Compound Description: This series of eight compounds was synthesized and evaluated for activity against ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species). []

Relevance: This series highlights the exploration of hybrid molecules combining the tetrahydropyrazolopyridine scaffold with a nitrofuran warhead. Although the specific pyrazole ring fusion differs from 4,5,6,7-Tetrahydro-1H-pyrazolo[3,4-c]pyridine dihydrochloride, the shared core structure and the investigation of antibacterial activity offer valuable insights into the structure-activity relationships of this class of compounds. []

1-(2-Methoxyethyl)-5-(5-nitro-2-furoyl)-3-(1,3-oxazol-5-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine (Compound 13g)

Compound Description: This lead compound from the series of 5-nitrofuran-tagged oxazolyl THPPs exhibited potent activity against ESKAPE pathogens, exceeding that of nitrofurantoin. []

Relevance: This compound exemplifies the successful combination of a tetrahydropyrazolopyridine scaffold with a nitrofuran moiety to achieve enhanced antibacterial activity. Although the pyrazole ring fusion differs from 4,5,6,7-Tetrahydro-1H-pyrazolo[3,4-c]pyridine dihydrochloride, this compound highlights the potential of structural modifications within this class of compounds for developing new antibacterial agents. []

(S)-N-(4-((5-(1,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)-3-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-1-yl)methyl)bicyclo[2.2.2]octan-1-yl)morpholine-3-carboxamide (MHV370, Compound 34)

Compound Description: MHV370 is a potent and selective TLR7/8 antagonist discovered through structure-based optimization. It is currently under investigation for the treatment of systemic autoimmune diseases such as Sjögren's syndrome and systemic lupus erythematosus. []

Relevance: While structurally more complex, MHV370 incorporates a 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine unit, demonstrating the relevance of this scaffold in medicinal chemistry beyond the immediate analogs. [] The inclusion of MHV370 highlights the potential of this core structure in developing therapeutics for complex diseases. []

1-(4-Methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl 3)phenyl]-4,5,6,7-tetrahydro-1H-pyrazole[3,4-c]pyridine-3-carboxylate

Compound Description: This compound is a crucial intermediate in a novel synthetic pathway for Apixaban, offering a potentially more efficient and cost-effective approach. []

Relevance: This compound is a direct precursor to Apixaban and shares the core 4,5,6,7-Tetrahydro-1H-pyrazolo[3,4-c]pyridine dihydrochloride structure, highlighting its significance in synthetic routes towards this drug class. []

Ethyl 4,5,6, 7-tetrahydro-1-(4-methoxy phenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl) phenyl)-1H-pyrazolo [3,4-c] pyridine-3-carboxylate

Compound Description: This compound is another essential intermediate in the synthesis of Apixaban, specifically in a newly developed process focusing on improving yield and purity. []

Relevance: This compound represents a key precursor to Apixaban, directly preceding the final amidation step. Its structure closely resembles 4,5,6,7-Tetrahydro-1H-pyrazolo[3,4-c]pyridine dihydrochloride, differing only in the presence of a 4-methoxyphenyl group at position 1, a 4-(2-oxopiperidin-1-yl)phenyl group at position 6, and an ethyl carboxylate group at position 3. [] This similarity underscores its importance in the synthetic pathway of Apixaban and its relevance to the core structure. []

4,5,6,7-Tetrahydro-1-(4-methoxy phenyl)-7-oxo-6-[4-(2-oxo-1-piperidyl)phenyl]-1H-pyrazolo[3,4-C]pyridine-3-formyl ethyl acetate

Compound Description: This compound serves as a vital intermediate in an alternative synthetic route for Apixaban, aimed at improving safety and cost-effectiveness. []

Relevance: This compound is a direct precursor to Apixaban, differing only in the presence of a formyl ethyl acetate group instead of a carboxamide group at position 3. It shares the core structure of 4,5,6,7-Tetrahydro-1H-pyrazolo[3,4-c]pyridine dihydrochloride, highlighting its significance in the development of efficient synthetic methods for Apixaban. []

Ethyl 1-(4-methoxyphenyl)-6-(4-nitrophenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate

Compound Description: This compound is a key intermediate in the synthesis of a novel Apixaban precursor, representing a significant step in a new and environmentally friendly synthetic route. []

Relevance: This compound serves as a precursor to the Apixaban precursor, highlighting the exploration of diverse synthetic strategies for this drug class. It shares the core 4,5,6,7-Tetrahydro-1H-pyrazolo[3,4-c]pyridine dihydrochloride structure, with a 4-methoxyphenyl group at position 1, a 4-nitrophenyl group at position 6, and an ethyl carboxylate group at position 3. []

Properties

CAS Number

871726-74-8

Product Name

4,5,6,7-Tetrahydro-1H-pyrazolo[3,4-c]pyridine dihydrochloride

IUPAC Name

4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine;dihydrochloride

Molecular Formula

C6H11Cl2N3

Molecular Weight

196.07 g/mol

InChI

InChI=1S/C6H9N3.2ClH/c1-2-7-4-6-5(1)3-8-9-6;;/h3,7H,1-2,4H2,(H,8,9);2*1H

InChI Key

GZOZTKOTDSKTMV-UHFFFAOYSA-N

SMILES

C1CNCC2=C1C=NN2.Cl.Cl

Canonical SMILES

C1CNCC2=C1C=NN2.Cl.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.